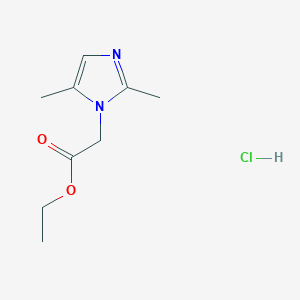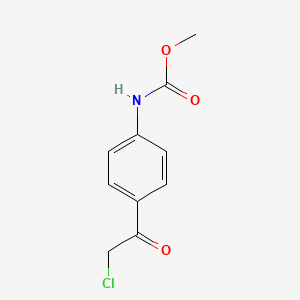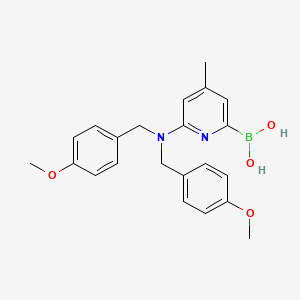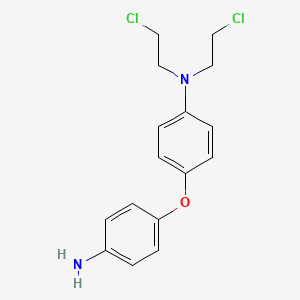![molecular formula C15H14N2O2 B13992164 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid CAS No. 93732-95-7](/img/structure/B13992164.png)
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. This particular compound is known for its vibrant color and is often used in dye and pigment industries. The structure of this compound consists of a benzoic acid moiety attached to an ethyl-substituted phenyl ring through a diazenyl linkage.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 4-ethyl aniline to form the diazonium salt. This is achieved by treating 4-ethyl aniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C). The resulting diazonium salt is then coupled with benzoic acid in an alkaline medium (usually sodium hydroxide, NaOH) to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality and to minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (-N=N-) can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon, Pd/C) are used.
Substitution: Electrophilic substitution reactions typically require a catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Widely used in the dye and pigment industry due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of 4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid primarily involves its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it useful in optical storage devices and as a photoswitchable material. The trans isomer is thermodynamically more stable, while the cis isomer is formed upon UV irradiation. The reverse isomerization can be induced by visible light or thermal relaxation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(e)-(4-Hydroxyphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Methylphenyl)diazenyl]benzoic acid
- 4-[(e)-(4-Chlorophenyl)diazenyl]benzoic acid
Uniqueness
4-[(e)-(4-Ethylphenyl)diazenyl]benzoic acid is unique due to the presence of the ethyl group, which influences its physical and chemical properties. The ethyl group can affect the compound’s solubility, melting point, and reactivity compared to its analogs with different substituents. This makes it particularly useful in specific applications where these properties are desirable .
Eigenschaften
CAS-Nummer |
93732-95-7 |
|---|---|
Molekularformel |
C15H14N2O2 |
Molekulargewicht |
254.28 g/mol |
IUPAC-Name |
4-[(4-ethylphenyl)diazenyl]benzoic acid |
InChI |
InChI=1S/C15H14N2O2/c1-2-11-3-7-13(8-4-11)16-17-14-9-5-12(6-10-14)15(18)19/h3-10H,2H2,1H3,(H,18,19) |
InChI-Schlüssel |
YYXIZUNZQXHJHF-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


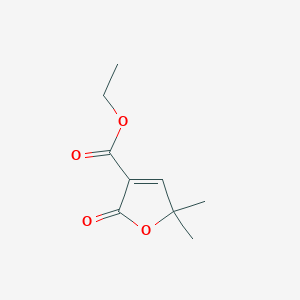

![(7-Oxo-5,6-dihydropyrrolo[3,4-b]pyridin-3-yl)boronic acid](/img/structure/B13992104.png)
![2-Bromo-5-[(dimethylamino)methyl]-3,3,5-trimethylcyclohexan-1-one;hydrobromide](/img/structure/B13992117.png)


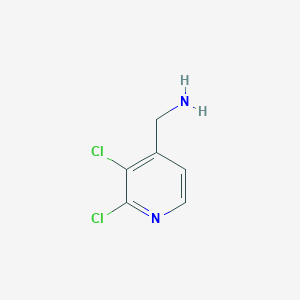
![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
